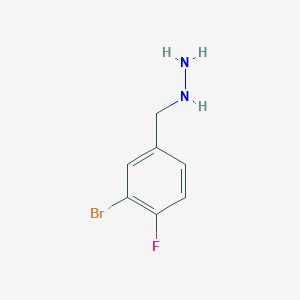![molecular formula C29H40FeNOP B12445693 (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene CAS No. 178557-28-3](/img/structure/B12445693.png)
(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-: is an organometallic compound that features a ferrocene core with additional functional groups. This compound is known for its unique structural properties and its applications in various fields such as catalysis, material science, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Core: The oxazoline ring is then attached to the ferrocene core through a substitution reaction.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation reactions, typically forming ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium ion.
Substitution: The functional groups attached to the ferrocene core can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a wide range of functionalized ferrocenes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition states and improve the efficiency of catalytic reactions .
Biology
In biological research, this compound has been explored for its potential as a drug delivery agent. Its ability to undergo redox reactions makes it a candidate for targeted drug release systems .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anticancer properties. The ferrocene core can interact with biological molecules, potentially leading to therapeutic effects .
Industry
In industry, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
The mechanism of action of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- involves its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can then participate in various chemical reactions. The diphenylphosphino group and oxazoline ring also contribute to its reactivity by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound, ferrocene, lacks the additional functional groups but shares the same core structure.
1,1’-Bis(diphenylphosphino)ferrocene: This compound has two diphenylphosphino groups attached to the ferrocene core.
1,1’-Diacetylferrocene: This compound features acetyl groups instead of the oxazoline and diphenylphosphino groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- lies in its combination of functional groups. The presence of both the oxazoline ring and the diphenylphosphino group provides it with unique reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
178557-28-3 |
|---|---|
Fórmula molecular |
C29H40FeNOP |
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1 |
Clave InChI |
MUHDYVQFEIUFON-LHDNRSKOSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)

![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
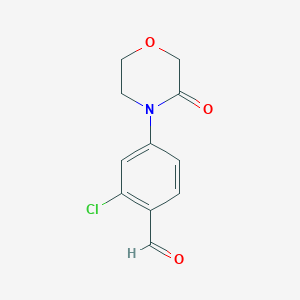
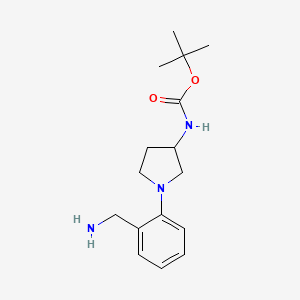
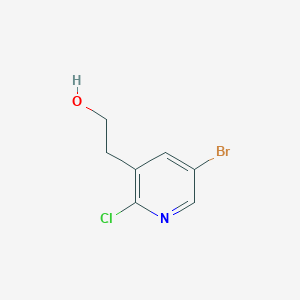
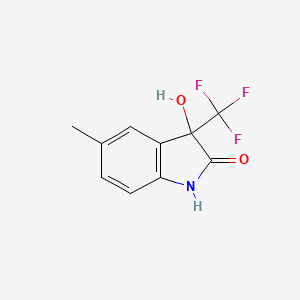
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)

![2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445669.png)

